4-[[5-(4-Nitrophenyl)furan-2-yl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
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Overview
Description
4-[[5-(4-Nitrophenyl)furan-2-yl]methylideneamino]-4-azatetracyclo[53202,608,10]dodec-11-ene-3,5-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a tetracyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(4-Nitrophenyl)furan-2-yl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the nitrophenyl group through nitration reactions. The final steps involve the formation of the tetracyclic core and the incorporation of the azatetracyclo structure. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[5-(4-Nitrophenyl)furan-2-yl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro and amino derivatives, which can have different properties and applications.
Scientific Research Applications
4-[[5-(4-Nitrophenyl)furan-2-yl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[5-(4-Nitrophenyl)furan-2-yl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The furan ring and tetracyclic core contribute to the compound’s stability and reactivity, influencing its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **4-[[5-(4-Nitrophenyl)furan-2-yl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione shares similarities with other nitrophenyl and furan-containing compounds.
Other tetracyclic compounds: These compounds have similar core structures but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of this compound lies in its combination of a nitrophenyl group, a furan ring, and a tetracyclic core, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c26-21-19-14-6-7-15(17-9-16(14)17)20(19)22(27)24(21)23-10-13-5-8-18(30-13)11-1-3-12(4-2-11)25(28)29/h1-8,10,14-17,19-20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNXLMORTLNWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=C(O5)C6=CC=C(C=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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